N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide
Description
This compound is a benzamide derivative featuring a pyrazole core substituted with a thiophene ring and a trifluoromethyl group. The morpholinopropyl side chain enhances solubility and bioavailability, making it a candidate for pharmacological applications. Its synthesis typically involves multi-step reactions, including condensation and alkylation, as seen in analogous pyrazole-based compounds .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O2S/c23-22(24,25)20-15-18(19-3-1-14-32-19)29(27-20)17-6-4-16(5-7-17)21(30)26-8-2-9-28-10-12-31-13-11-28/h1,3-7,14-15H,2,8-13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCYILQGWICNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C(F)(F)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including its mechanisms of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by several functional groups that contribute to its biological properties. Its molecular formula is C_{19}H_{20}F_{3}N_{3}O_{1}S, and it includes:
- A morpholinopropyl group
- A thiophene ring
- A trifluoromethyl-substituted pyrazole
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have shown activity against ion channels and other critical proteins involved in cellular signaling.
In Vitro Studies
Recent research has demonstrated the compound's potential in various in vitro assays:
- Cytotoxicity : The compound's cytotoxic effects were evaluated using different cancer cell lines. The results indicated that it exhibits significant cytotoxicity with an IC50 value of approximately 22.94 µM against specific cancer cell lines, suggesting a promising anti-cancer profile .
- Antiviral Activity : The compound was tested for antiviral properties, particularly against influenza viruses. It showed a notable inhibition rate in cytopathic effect (CPE) assays with EC50 values indicating effective antiviral activity .
- Ion Channel Modulation : Similar compounds have been reported to modulate ion channels such as Kv1.3, which is implicated in pain signaling pathways. This suggests that this compound may also have analgesic properties .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key observations include:
- Trifluoromethyl Group : The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets.
- Morpholine Ring : This moiety contributes to the compound's solubility and may facilitate interactions with target proteins.
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity | Cancer Cell Lines | 22.94 µM | |
| Antiviral | Influenza Virus | EC50 values vary | |
| Ion Channel Modulation | Kv1.3 | Not specified |
Case Studies
In a series of studies exploring the therapeutic potential of similar compounds, researchers found that modifications to the core structure significantly impacted biological efficacy. For instance, analogs with varying substituents on the benzamide moiety exhibited different levels of activity against cancer cells and viral pathogens.
One notable case involved a derivative that maintained the morpholine and trifluoromethyl groups while altering the thiophene substituent, resulting in enhanced cytotoxicity against specific cancer types .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-morpholinopropyl)-4-(5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. The compound can be synthesized through a series of reactions starting from commercially available precursors, including morpholine and pyrazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties
In silico docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, indicating its potential as an anti-inflammatory agent. The ability to modulate inflammatory pathways makes it a candidate for further development in treating inflammatory diseases .
Drug Development
The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are exploring its derivatives to enhance efficacy and selectivity against specific biological targets. This compound serves as a lead structure in the design of new drugs aimed at treating cancer and inflammatory disorders.
Molecular Biology Studies
This compound is also utilized in molecular biology studies to investigate signal transduction pathways involved in cancer progression and inflammation. By employing this compound in various assays, researchers can elucidate the underlying mechanisms of disease states and identify potential therapeutic targets.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study 2 | Investigate anti-inflammatory effects | Identified as a potential 5-lipoxygenase inhibitor through molecular docking studies. |
| Study 3 | Explore structure-activity relationship | Derivatives showed enhanced biological activity compared to the parent compound. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural Differences and Functional Groups
Key Observations :
- Trifluoromethyl Group : The trifluoromethyl substitution in pyrazole derivatives (e.g., the target compound and compound 1 in Table 1) enhances metabolic stability and lipophilicity compared to methyl or phenyl groups .
- Thiophene vs. Phenyl : The thiophen-2-yl group in the target compound may improve π-π stacking interactions in biological systems compared to phenyl groups in analogues .
- Morpholinopropyl Side Chain: This moiety increases water solubility relative to alkylamide or pyrrolidone substituents in other compounds .
Pharmacological Activity Comparisons
Table 2: Antimicrobial Activity of Pyrazole Derivatives
Research Findings and Implications
- Morpholinopropyl Advantage: Compounds with morpholine derivatives (e.g., N-(3-morpholinopropyl)-N-(7-(3-(pyridin-3-ylmethyl)ureido)heptyl)cyclohexanesulfonamide ) exhibit improved pharmacokinetic profiles, suggesting similar benefits for the target compound.
- Thiophene Contribution : Thiophene-containing pyrazoles show enhanced electronic effects in binding assays compared to phenyl-substituted variants, as observed in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
